DIAVERIDINE HYDROCHLORIDE
Description
Contextualization as a Dihydrofolate Reductase Inhibitor in Research
Diaveridine (B1670400) hydrochloride's primary mechanism of action is the inhibition of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway. indiamart.comlktlabs.com By blocking this enzyme, diaveridine disrupts the production of tetrahydrofolate, a crucial component for the synthesis of nucleic acids and certain amino acids. This interruption of a fundamental metabolic pathway is the key to its effects on various organisms. mdpi.com
Research has quantified this inhibitory action, with studies reporting a high affinity of diaveridine for DHFR. For instance, it has been shown to inhibit wild-type DHFR with a Ki (inhibition constant) of 11.5 nM. medchemexpress.comglpbio.commedchemexpress.comimmunomart.com This potent and specific inhibition has made diaveridine a valuable tool in studying the folate pathway and in the development of other antifolate agents. nih.gov
The following table summarizes the key characteristics of Diaveridine as a DHFR inhibitor based on research findings:
| Characteristic | Finding |
| Target Enzyme | Dihydrofolate Reductase (DHFR) ambeed.commedchemexpress.comglpbio.commedchemexpress.comcaymanchem.comimmunomart.comindiamart.comlktlabs.comrooyandarou.comfishersci.comfengchengroup.com |
| Mechanism | Prevents folic acid synthesis ambeed.comlktlabs.comfengchengroup.com |
| Inhibition Constant (Ki) | 11.5 nM for wild-type DHFR medchemexpress.comglpbio.commedchemexpress.comimmunomart.com |
Overview of its Significance in Antimicrobial and Antiprotozoal Research
The disruption of the folate pathway by diaveridine hydrochloride has significant implications for organisms that synthesize their own folic acid, such as many bacteria and protozoa. This has led to extensive research into its antimicrobial and antiprotozoal properties.
In the realm of antimicrobial research, diaveridine has demonstrated activity against a range of bacteria. It is often described as an antibacterial synergist, meaning its efficacy is enhanced when used in combination with other antimicrobial compounds, particularly sulfonamides. nih.govtargetmol.com This synergistic effect stems from the fact that sulfonamides also target the folate pathway, but at a different enzymatic step. Studies have reported its in vitro activity against bacteria such as Proteus vulgaris, Staphylococcus aureus, and Streptococcus pyogenes. caymanchem.com Research has also noted its broad-spectrum antibacterial activity against many Gram-negative and Gram-positive bacteria. nih.gov
Diaveridine's antiprotozoal activity is particularly notable in the context of coccidiosis, a parasitic disease affecting various animals. caymanchem.comindiamart.comrooyandarou.com It is recognized as a coccidiostat, a substance that inhibits the growth and reproduction of coccidian protozoa. ambeed.comfishersci.comfengchengroup.comscbt.com Research has also explored its potential against other protozoa, including Pneumocystis species, by preventing their folic acid synthesis. ambeed.comlktlabs.com Furthermore, its activity against the malaria parasite, Plasmodium falciparum, has been a subject of investigation due to its inhibition of the parasite's DHFR. caymanchem.comimmunomart.com
The table below highlights some of the antimicrobial and antiprotozoal research findings for Diaveridine:
| Research Area | Findings |
| Antimicrobial | Active against P. vulgaris, S. aureus, S. pyogenes in vitro caymanchem.com |
| Broad-spectrum activity against Gram-negative and Gram-positive bacteria nih.gov | |
| Acts as an antibacterial synergist, especially with sulfonamides nih.govtargetmol.com | |
| Antiprotozoal | Used as a coccidiostat in veterinary medicine caymanchem.comindiamart.comrooyandarou.comfishersci.comfengchengroup.comscbt.com |
| Inhibits folic acid synthesis in Pneumocystis species ambeed.comlktlabs.com | |
| Active against Plasmodium falciparum by inhibiting its DHFR caymanchem.comimmunomart.com |
Historical Trajectory and Current Research Relevance within Antifolate Studies
The study of antifolates, compounds that interfere with the action of folic acid, has been a cornerstone of chemotherapy for infectious diseases and cancer for decades. nih.govresearchgate.net Diaveridine belongs to the class of 5-benzyl-2,4-diaminopyrimidines, which were developed as antibacterial agents. caymanchem.com The initial research into these compounds dates back to the mid-20th century.
Initially considered for use in poultry in Australia in 1969, its regulatory status has evolved over time. nih.gov The understanding of its mechanism of action as a DHFR inhibitor has allowed for more targeted research and application. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEINFIJUXABAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482613 | |
| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-23-5 | |
| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Biochemical Mechanisms of Action
Diaveridine (B1670400) hydrochloride exerts its antimicrobial effects by targeting a crucial enzyme in the folic acid metabolic pathway. ambeed.comlktlabs.comindiamart.comselleckchem.com This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a vital target for antimicrobial intervention. nih.govmdpi.comnih.gov
Elucidation of Dihydrofolate Reductase (DHFR) Inhibition
The primary molecular target of diaveridine is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.comfrontiersin.orgnih.gov THF is a necessary cofactor for numerous biosynthetic reactions. nih.gov By inhibiting DHFR, diaveridine effectively halts the production of THF, thereby disrupting DNA synthesis and impeding cell growth and replication. nih.govnih.gov
The inhibitory potency of diaveridine against DHFR has been quantified through kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition. For diaveridine, the Ki for the wild-type DHFR has been reported to be 11.5 nM. medchemexpress.commedchemexpress.comchemsrc.comadooq.com This strong binding affinity underscores its effectiveness as a DHFR inhibitor. In the context of Plasmodium falciparum, the causative agent of malaria, diaveridine also demonstrates potent inhibition of the DHFR enzyme with a Ki of 11.5 nM. bertin-bioreagent.com
Table 1: Kinetic Data for Diaveridine DHFR Inhibition
| Target Enzyme | Organism/Type | Ki Value (nM) |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Wild Type | 11.5 medchemexpress.commedchemexpress.comchemsrc.comadooq.com |
Analysis of Binding Site Interactions: Active Site and Potential Allosteric Modulations
Diaveridine, like other diaminopyrimidine-based inhibitors, is a structural analogue of the natural substrate, dihydrofolate. wikipedia.org This structural similarity allows it to bind to the active site of the DHFR enzyme, competitively inhibiting the binding of the actual substrate. nih.gov The active site of DHFR across various species contains highly conserved amino acid residues that are crucial for catalysis. mdpi.com Molecular docking and dynamics studies have been employed to understand the specific interactions between diaveridine and the MtDHFR (Mycobacterium tuberculosis DHFR) enzyme. iscb.org While the primary mechanism involves direct competition at the active site, research into DHFR inhibitors has also revealed the possibility of allosteric modulation, where binding to a site other than the active site can influence the enzyme's activity. nih.govwikipedia.orgnih.gov However, specific evidence for allosteric modulation by diaveridine itself requires further investigation.
Impact on Bacterial and Protozoal Folic Acid Biosynthesis Pathways
The inhibition of DHFR by diaveridine has a profound impact on the folic acid biosynthesis pathways of both bacteria and protozoa. ambeed.comlktlabs.comindiamart.comselleckchem.comnih.govmedchemexpress.commedchemexpress.com These microorganisms are often incapable of utilizing preformed folic acid from their environment and must synthesize it de novo. nih.govmdpi.com The folic acid pathway is therefore essential for their survival.
By blocking the conversion of DHF to THF, diaveridine creates a bottleneck in this critical pathway. selleckchem.comfrontiersin.orgselleck.co.jp This leads to a depletion of the intracellular pool of THF, which is a vital one-carbon donor for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine. mdpi.comnih.gov The ultimate consequence is the cessation of DNA synthesis and cell division, leading to a bacteriostatic or bactericidal effect. nih.govnih.gov Diaveridine has demonstrated activity against a broad spectrum of gram-positive and gram-negative bacteria, as well as protozoa such as Eimeria species, which cause coccidiosis. nih.govfrontiersin.orgnih.gov
Mechanistic Basis of Synergistic Interactions with Sulfonamides
A key aspect of diaveridine's utility in antimicrobial therapy is its synergistic interaction with sulfonamides. researchgate.netrooyandarou.comnih.govresearchgate.net This synergy arises from the sequential blockade of the same metabolic pathway at two different points.
Dual Blockade of Folic Acid Metabolism for Enhanced Antimicrobial Efficacy
The combination of diaveridine and a sulfonamide creates a powerful dual blockade of the folic acid synthesis pathway. nih.govmedchemexpress.comgiiresearch.com While diaveridine inhibits DHFR, the final enzyme in the pathway, sulfonamides target an earlier enzyme called dihydropteroate (B1496061) synthetase (DHPS). nih.govmsdvetmanual.com DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate. mdpi.comresearchgate.net
By inhibiting two separate steps, the combination therapy ensures a more complete shutdown of folic acid production than either drug could achieve alone. frontiersin.orgmsdvetmanual.com This sequential blockade leads to a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects. rooyandarou.comnih.govresearchgate.net This enhanced efficacy allows for the use of lower concentrations of each drug, which can be advantageous. nih.gov
Biochemical Strategies for Mitigating Antimicrobial Resistance through Synergism
The development of antimicrobial resistance is a major challenge in modern medicine. The synergistic combination of diaveridine and sulfonamides offers a biochemical strategy to help mitigate this issue. It is thought that the dual blockade of the folic acid pathway can reduce the likelihood of resistant strains emerging. frontiersin.orgresearchgate.net For a pathogen to become resistant to this combination therapy, it would need to develop resistance mechanisms to both drugs simultaneously, which is a less probable event than developing resistance to a single agent. This strategy has been shown to be effective against various pathogens, including Neospora caninum tachyzoites. nih.govresearchgate.net
Spectrum of Antimicrobial and Antiprotozoal Activities
Research on Antibacterial Efficacy
Diaveridine (B1670400) has demonstrated in vitro antibacterial efficacy against a range of both Gram-negative and Gram-positive bacteria. researchgate.netsemanticscholar.org
In Vitro Studies Against Gram-Negative Bacteria
Research has confirmed the in vitro activity of diaveridine against several species of Gram-negative bacteria. researchgate.netsemanticscholar.org Studies have documented its efficacy against clinically relevant pathogens such as Escherichia coli, Salmonella spp., and Clostridium spp. researchgate.netsemanticscholar.org The compound's ability to inhibit the growth of these organisms underscores its potential as an antibacterial agent, particularly in the context of intestinal infections. researchgate.net
In Vitro Studies Against Gram-Positive Bacteria
The antibacterial spectrum of diaveridine also extends to Gram-positive bacteria. researchgate.netsemanticscholar.org Laboratory studies have shown its effectiveness against species such as Staphylococcus aureus and Bacillus anthracis. researchgate.netsemanticscholar.org One study reported a minimum inhibitory concentration (MIC) of 1 µg/ml for diaveridine against S. aureus, indicating potent activity. nih.gov
Table 1: Summary of In Vitro Antibacterial Activity of Diaveridine
| Bacterial Species | Gram Type | Documented Efficacy | Specific MIC Data |
|---|---|---|---|
| Escherichia coli | Gram-Negative | Effective researchgate.netsemanticscholar.org | Not Specified |
| Salmonella spp. | Gram-Negative | Effective researchgate.netsemanticscholar.org | Not Specified |
| Clostridium spp. | Gram-Negative | Effective researchgate.netsemanticscholar.org | Not Specified |
| Staphylococcus aureus | Gram-Positive | Effective researchgate.netsemanticscholar.orgnih.gov | 1 µg/ml nih.gov |
| Bacillus anthracis | Gram-Positive | Effective researchgate.netsemanticscholar.org | Not Specified |
Comparative Analysis of Bactericidal versus Bacteriostatic Effects
Antibacterial agents are broadly classified based on their mechanism of action as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). nih.govnih.gov Bacteriostatic agents typically interfere with essential metabolic processes like protein production or DNA replication, effectively halting the proliferation of bacteria and allowing the host's immune system to clear the infection. The classification can depend on factors such as drug concentration and the specific bacterial species. nih.gov
Diaveridine functions as a dihydrofolate reductase (DHFR) inhibitor, a mechanism that prevents the synthesis of folic acid, which is vital for bacterial replication. researchgate.netsemanticscholar.org Agents that inhibit the folate pathway, such as sulfonamides and trimethoprim (B1683648), are generally considered to be bacteriostatic. Given its mechanism of action, diaveridine is categorized as having a bacteriostatic effect, disrupting microbial growth and multiplication.
Research on Antiprotozoal Efficacy
Diaveridine is well-documented for its significant activity against various protozoan parasites, forming a cornerstone of its use in veterinary practice. researchgate.netsemanticscholar.orgrupress.org
Studies on Activity Against Coccidia Species
Diaveridine has demonstrated remarkable efficacy against coccidia, particularly species of the genus Eimeria, which are responsible for coccidiosis in poultry and other animals. researchgate.netsemanticscholar.orgnih.gov Its anticoccidial activity is a primary application of the compound. nih.gov Research confirms that diaveridine is effective in treating and controlling avian coccidiosis. The compound's potency is significantly enhanced when used in combination with sulfonamides like sulfaquinoxaline (B1682707) or sulfachloropyrazine sodium. nih.gov This synergistic combination targets the protozoan's folic acid synthesis at two different points, leading to a more effective blockade and helping to reduce the generation of resistant strains. researchgate.netsemanticscholar.org
Efficacy Investigations Against Pneumocystis Species
Pneumocystis jirovecii (formerly P. carinii) is an opportunistic fungus that can cause severe pneumonia, particularly in immunocompromised individuals. The primary therapeutic agents against Pneumocystis are antifolate drugs that target enzymes in the folic acid biosynthesis pathway. Specifically, dihydrofolate reductase (DHFR) is the target for diaminopyrimidines like trimethoprim and pyrimethamine (B1678524).
While diaveridine is also a DHFR inhibitor, specific studies investigating its direct efficacy against Pneumocystis species are limited. Research on chemically related DHFR inhibitors has shown that compounds like trimethoprim and pyrimethamine are weak inhibitors of the Pneumocystis DHFR enzyme. semanticscholar.orgrupress.org Studies in animal models have indicated that these DHFR inhibitors exhibit little anti-Pneumocystis activity when administered alone. researchgate.netnih.gov Therefore, while the theoretical target for diaveridine exists in Pneumocystis, further research is needed to determine its specific activity and potential efficacy against this organism.
Pharmacokinetic and Biotransformation Studies
Comparative Pharmacokinetic Profiles Across Relevant Animal Models
The disposition and metabolic fate of diaveridine (B1670400) show significant variation between species, influencing its application and study in veterinary contexts. Research has primarily focused on swine and avian models to delineate these differences.
Following a single oral administration of diaveridine in swine, the compound is absorbed and metabolized. In one study using a 10 mg/kg body weight oral dose, the maximum plasma concentration (Cmax) of the parent drug was 0.43 ± 0.24 µg/mL, which was reached at a Tmax of 1.04 ± 0.67 hours. alfa-chemistry.comnih.gov Another study using a similar oral dose of tritium-labeled diaveridine (³H-DVD) found the Cmax for the parent drug (referred to as D0) to be 0.49 µg/mL, occurring at 2 hours post-administration. frontiersin.orgfrontiersin.org
The elimination half-life (t1/2β) after oral administration was reported as 1.78 ± 0.41 hours in one study, while a study with ³H-DVD reported a significantly longer half-life for the parent compound of 66.41 hours. frontiersin.orgnih.gov The total area under the plasma concentration-time curve (AUC0-∞) after oral dosing was 1.33 ± 0.55 µg∙h/mL. alfa-chemistry.comnih.gov When administered intravenously at the same dose, the elimination half-life was much shorter at 0.74 ± 0.28 hours, with an AUC0-∞ of 4.11 ± 1.13 µg∙h/mL. alfa-chemistry.comnih.gov The oral bioavailability of diaveridine in pigs was determined to be 34.6%. alfa-chemistry.comnih.gov
Metabolism in swine is extensive. After a single oral dose of ³H-DVD, three primary radioactive compounds were identified in pig plasma: the parent drug (D0: diaveridine), 3′-desmethyl-DVD (D1), and the monoglucuronide of 3′-desmethyl-DVD (D2). frontiersin.orgnih.gov The peak plasma concentration for these metabolites was reached at 2 hours, with D2 being the predominant metabolite (1.38 µg/mL), followed by the parent drug (0.49 µg/mL) and D1 (0.24 µg/mL). frontiersin.orgfrontiersin.org Another study identified four metabolites in swine: diaveridine (M0), 3'/4'-demethyl-DVD (M1), 3'/4'-demethyl-DVD-O-glucuronide (M2), and 2/4-glucuronidated-DVD (M4), with the glucuronidated conjugate M2 being the main excreted form. nih.gov
In chickens, diaveridine exhibits different pharmacokinetic characteristics compared to swine. Following a single 10 mg/kg body weight oral dose, the Cmax was 1.45 ± 0.57 µg/mL, achieved at a Tmax of 3.25 ± 0.71 hours. alfa-chemistry.comnih.gov A separate study using ³H-DVD reported a similar Cmax for the parent drug (D0) of 1.55 µg/mL, which was reached at 2 hours. frontiersin.orgfrontiersin.org
The elimination half-life after oral administration was 2.91 ± 0.57 hours in one investigation, while the ³H-DVD study recorded a much longer half-life of 48.30 hours for the parent compound. frontiersin.orgnih.gov The AUC0-∞ following oral administration was 9.28 ± 2.69 µg∙h/mL. alfa-chemistry.comnih.gov For intravenous administration, the elimination half-life was 3.44 ± 1.07 hours, and the AUC0-∞ was 12.87 ± 2.60 µg∙h/mL. alfa-chemistry.comnih.gov The oral bioavailability in chickens was calculated to be 72.2%, significantly higher than in swine. alfa-chemistry.comnih.gov
In chicken plasma, only two primary radioactive compounds were identified after an oral dose of ³H-DVD: the parent drug (D0) and the monoglucuronide of 3′-desmethyl-DVD (D2). frontiersin.orgnih.gov The parent drug was the primary component, with a Cmax of 1.55 µg/mL, while the D2 metabolite reached a Cmax of 0.27 µg/mL, both at 2 hours post-dosing. frontiersin.orgfrontiersin.org A more comprehensive analysis identified five metabolites in chickens, including α-hydroxy-DVD (M3) and 2/4-glucuronidated-DVD (M4), in addition to the parent drug and its demethylated and glucuronidated forms. nih.gov The parent drug was the dominant form found in excreta. nih.gov
Significant pharmacokinetic differences exist between swine and avian models. nih.govresearchgate.net Chickens exhibit a higher oral bioavailability (72.2%) compared to pigs (34.6%). alfa-chemistry.comnih.gov The maximum plasma concentration (Cmax) after oral administration is also substantially higher in chickens (1.45-1.55 µg/mL) than in pigs (0.43-0.49 µg/mL). frontiersin.orgnih.gov
The elimination half-life of the parent diaveridine compound is notably longer in both species in radiolabeled studies compared to earlier studies, with the half-life in pigs (66.41 h) being significantly longer than in chickens (48.30 h). frontiersin.orgfrontiersin.orgresearchgate.net However, the half-life of the total diaveridine-related metabolites is lower in pigs (42.86 h) than in chickens (56.11 h). frontiersin.orgfrontiersin.orgresearchgate.net This suggests differing metabolic and elimination rates between the species. frontiersin.orgnih.gov The body clearance (ClB) after intravenous administration is much faster in pigs (2.59 ± 0.62 L/h/kg) than in chickens (0.80 ± 0.14 L/h/kg), indicating more rapid elimination in swine. alfa-chemistry.com
Metabolic profiles also differ; while both species produce demethylated and glucuronidated metabolites, 3′-desmethyl-DVD (D1) was identified in pig plasma but not in chicken plasma in one study. frontiersin.orgnih.gov Furthermore, the primary metabolite in pig plasma was the glucuronide conjugate (D2), whereas in chickens, the parent drug (D0) was the predominant compound. frontiersin.orgfrontiersin.org
| Parameter | Swine | Chickens |
|---|---|---|
| Cmax (Maximum Concentration) | 0.43 ± 0.24 µg/mL alfa-chemistry.comnih.gov / 0.49 µg/mL frontiersin.orgfrontiersin.org | 1.45 ± 0.57 µg/mL alfa-chemistry.comnih.gov / 1.55 µg/mL frontiersin.orgfrontiersin.org |
| Tmax (Time to Cmax) | 1.04 ± 0.67 h alfa-chemistry.comnih.gov / 2 h frontiersin.orgfrontiersin.org | 3.25 ± 0.71 h alfa-chemistry.comnih.gov / 2 h frontiersin.orgfrontiersin.org |
| t1/2β (Elimination Half-Life) | 1.78 ± 0.41 h alfa-chemistry.comnih.gov / 66.41 h frontiersin.orgfrontiersin.org | 2.91 ± 0.57 h alfa-chemistry.comnih.gov / 48.30 h frontiersin.orgfrontiersin.org |
| AUC0-∞ (Area Under the Curve) | 1.33 ± 0.55 µg∙h/mL alfa-chemistry.comnih.gov | 9.28 ± 2.69 µg∙h/mL alfa-chemistry.comnih.gov |
| F (Oral Bioavailability) | 34.6% alfa-chemistry.comnih.gov | 72.2% alfa-chemistry.comnih.gov |
| Parameter | Swine | Chickens |
|---|---|---|
| t1/2β (Elimination Half-Life) | 0.74 ± 0.28 h alfa-chemistry.comnih.gov | 3.44 ± 1.07 h alfa-chemistry.comnih.gov |
| Vd (Apparent Volume of Distribution) | 2.70 ± 0.99 L/kg alfa-chemistry.com | 3.86 ± 0.92 L/kg alfa-chemistry.com |
| ClB (Body Clearance) | 2.59 ± 0.62 L/h/kg alfa-chemistry.com | 0.80 ± 0.14 L/h/kg alfa-chemistry.com |
| AUC0-∞ (Area Under the Curve) | 4.11 ± 1.13 µg∙h/mL alfa-chemistry.comnih.gov | 12.87 ± 2.60 µg∙h/mL alfa-chemistry.comnih.gov |
Metabolite Identification and Structural Elucidation
The biotransformation of diaveridine involves several metabolic pathways, leading to the formation of both oxidative and conjugated metabolites.
Oxidative metabolism is a key pathway for diaveridine. Studies in pig microsomes have identified metabolites resulting from O-demethylation, α-hydroxylation, and N-oxidation. frontiersin.orgnih.gov
O-demethylation: This is a major metabolic route. researchgate.net The metabolite 3′-desmethyl-DVD (also referred to as D1 or M1) is formed through the removal of a methyl group from one of the methoxy groups on the phenyl ring. frontiersin.orgnih.govnih.gov This metabolite has been identified in the plasma of pigs. frontiersin.orgnih.gov
α-hydroxylation: This process involves the oxidation of the carbon atom alpha to the pyrimidine (B1678525) ring. The resulting metabolite, α-hydroxy-DVD (M3), has been identified in chickens. nih.gov
N-oxidation: This pathway leads to the formation of N-oxide metabolites. In chickens, major phase I metabolites are formed via both O-demethylation and N-oxidation pathways. researchgate.net
Conjugation represents a significant phase II metabolic pathway for diaveridine, primarily through glucuronidation. researchgate.net
Glucuronide Conjugates: The most prominently identified conjugated metabolite is the monoglucuronide of 3′-desmethyl-DVD (referred to as D2 or M2). frontiersin.orgnih.govnih.gov This metabolite is formed after the initial O-demethylation of diaveridine, followed by the conjugation of glucuronic acid to the newly formed hydroxyl group. frontiersin.orgnih.gov It has been identified as the predominant metabolite in pig plasma and is also found in chicken plasma. frontiersin.orgfrontiersin.orgnih.gov Another glucuronide metabolite, 2/4-glucuronidated-DVD (M4), has also been reported in both swine and chickens. nih.gov The presence of these conjugates indicates that they are an important route for the excretion of diaveridine.
Investigating the Biological Relevance of Metabolites to Activity and Toxicity
The biotransformation of diaveridine is a critical area of investigation, as its metabolites may be significantly involved in the compound's toxicological profile. frontiersin.orgnih.gov Toxicology studies have indicated that while diaveridine itself is not mutagenic in certain bacterial strains (TA100 and TA98), it becomes mutagenic to the TA100 strain following metabolic activation with a hamster liver S9 mix. frontiersin.orgnih.gov This suggests a potential role for metabolic transformation in the toxicity of diaveridine. acs.org The genotoxicity of diaveridine has been reported in mammalian cells, further underscoring the importance of understanding its metabolic fate and the mechanisms of toxicity. nih.govbiocrick.com The observation that metabolic activation is necessary for mutagenicity strongly implies that the metabolites of diaveridine, rather than the parent compound, may be the primary contributors to its toxic or activity profile. frontiersin.orgnih.gov
Advanced Methodologies in Pharmacokinetic and Metabolomic Assessment
The comprehensive study of diaveridine's pharmacokinetics and the identification of its various metabolites rely on sophisticated analytical techniques. These advanced methodologies provide the sensitivity and resolution required to detect and quantify the parent drug and its biotransformation products in complex biological matrices.
Application of Radioactive Tracing Coupled with Liquid Chromatography-Mass Spectrometry (LC/MS-IT-TOF)
The combination of radioactive tracing with modern mass spectrometry is considered a gold standard for metabolic research. frontiersin.org A sensitive and reliable method coupling radiotracing with Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (LC/MS-IT-TOF) has been developed to identify and quantify diaveridine and its metabolites. frontiersin.orgnih.gov This technique uses tritium-labeled diaveridine (³H-DVD) to trace the compound and its derivatives in vivo. acs.orgnih.gov
In a study involving pigs and chickens, this method identified three radioactive compounds in pig plasma and two in chicken plasma after a single oral administration. frontiersin.org In pigs, the identified compounds were the parent drug diaveridine (D0), 3′-desmethyl-DVD (D1), and monoglucuronide of 3′-desmethyl-DVD (D2). frontiersin.org In chickens, only diaveridine (D0) and the monoglucuronide of 3′-desmethyl-DVD (D2) were identified in the plasma. frontiersin.org
The pharmacokinetic parameters for diaveridine and its metabolites in pigs and chickens were determined using this method, revealing significant differences between the species. frontiersin.org
Data derived from a study on the pharmacokinetic behavior of Diaveridine in pigs and chickens. frontiersin.org
Further research utilizing this methodology in swine, chickens, and rats has identified various metabolic pathways including demethylation, α-hydroxylation, glucuronidation, and sulfonylation. nih.govbohrium.com This has led to the identification of four metabolites in swine and five in both chickens and rats. nih.govbohrium.com
High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable method for the quantitative analysis of diaveridine in various biological samples. jst.go.jp This technique has been successfully applied to determine diaveridine residues in the edible tissues of broilers, including muscle, liver, kidneys, and skin with fat. jst.go.jp
Studies comparing results from HPLC-UV methods with newer techniques like radioactive tracing have shown comparable maximum plasma concentrations (Cmax), although the time to reach maximum concentration (Tmax) can differ. frontiersin.org For instance, one study noted similar Cmax values for diaveridine in pigs (0.43 μg/ml) and chickens (1.45 μg/ml) using HPLC-UV, which aligns with findings from radiotracing methods. frontiersin.org HPLC-UV is instrumental in residue elimination studies, demonstrating, for example, that diaveridine is eliminated quickly from the liver but more slowly from the kidney in chickens. jst.go.jp
Utilization of Liquid Chromatography-Linear Ion Trapped Orbitrap Mass Spectrometry (LC-LTQ-Orbitrap) for Comprehensive Metabolite Profiling
For a more in-depth and comprehensive understanding of diaveridine's biotransformation, high-resolution mass spectrometry techniques such as Liquid Chromatography-Linear Ion Trapped Orbitrap Mass Spectrometry (LC-LTQ-Orbitrap) are employed. nih.govnih.govbiocrick.com This powerful approach allows for the identification and structural elucidation of a wide array of metabolites, including those present at trace levels. nih.govbiocrick.com
In studies on chickens, the LC-LTQ-Orbitrap method has successfully identified up to 15 different metabolites of diaveridine in plasma and feces after a single oral administration, with 10 of these being identified in vivo for the first time. nih.govbiocrick.com The metabolic pathways uncovered through this technique are extensive and include O-demethylation, α-hydroxylation, benzene ring-hydroxylation, N-oxidation, 4′-methylation, and conjugation reactions like NH2-glucuronidation and O-demethylation-glucuronidation. nih.gov The major biotransformation routes were identified as O-demethylation and N-oxidation for Phase I metabolism, and glucuronide conjugation for Phase II metabolism. nih.govbiocrick.com The high sensitivity and resolution of this method are essential for building a complete picture of diaveridine metabolism. nih.govbiocrick.com
Toxicological Profile and Genotoxicity Assessments
In Vitro Genotoxicity Studies
Induction of Structural Chromosomal Aberrations and DNA Damage in Mammalian Cells
In vitro studies have demonstrated that diaveridine (B1670400) can induce structural chromosomal aberrations in cultured mammalian cells. Specifically, research on Chinese hamster lung (CHL) cells indicated that diaveridine is clastogenic, meaning it can cause breaks in chromosomes. This effect was observed in the absence of a metabolic activation system (S9 mix) nih.gov. However, when a liver S9 fraction was introduced, the clastogenic activity was not present nih.gov.
Further investigation using the comet assay, which detects DNA damage, revealed that a single oral administration of diaveridine significantly induced DNA damage in liver, kidney, lung, and spleen cells of mice. Bone marrow cells, however, did not show significant DNA damage in this assay nih.gov. This suggests that the genotoxic effects of diaveridine may be organ-specific and that the liver might play a role in detoxifying the compound before it reaches the bone marrow nih.gov.
Mutagenicity Testing in Bacterial Assays (e.g., Salmonella/Microsome Assay)
The mutagenic potential of diaveridine has been evaluated using the Salmonella typhimurium/microsome assay, commonly known as the Ames test nih.govnih.gov. This test uses various strains of Salmonella typhimurium to detect gene mutations nih.gov. In these studies, diaveridine was tested with and without the presence of a metabolic activation system (S9 mix) nih.govnih.gov.
The results from multiple studies consistently showed that diaveridine was not mutagenic in the tested bacterial strains (S. typhimurium TA100, TA98, TA97, TA102, and Escherichia coli WP2 uvrA/pKM101) either with or without the S9 mix from rat liver nih.govnih.gov. However, one study found that when S9 mix from hamster liver was used, diaveridine did show mutagenic activity in the TA100 strain nih.gov.
Role of Metabolic Activation (e.g., S9 mix) in Modulating Genotoxic Potential
The inclusion of a metabolic activation system, typically a liver S9 fraction, is crucial in genotoxicity testing to simulate mammalian metabolism researchgate.net. In the case of diaveridine, the S9 mix has shown a modulating effect on its genotoxic potential.
As mentioned, diaveridine induced chromosomal aberrations in CHL cells in the absence of S9 mix, but this effect was negated when rat liver S9 was added nih.gov. This suggests that metabolic processes in the rat liver may detoxify diaveridine, reducing its clastogenic activity nih.gov. Conversely, in the Ames test, diaveridine's mutagenic potential in the TA100 strain was only observed after metabolic activation with hamster liver S9 mix, indicating that a metabolite of diaveridine may be responsible for the mutagenic effect in this specific bacterial strain nih.gov. These findings highlight the species-specific differences in metabolism and their impact on the genotoxicity of diaveridine.
In Vivo Toxicological Evaluations
Acute Oral Toxicity Studies in Rodent Models (e.g., ICR Mice)
Acute oral toxicity studies have been conducted to determine the median lethal dose (LD50) of diaveridine in rodent models. In one study involving ICR mice, the LD50 was determined to be 1025 mg/kg of body weight nih.govresearchgate.net. Another study reported LD50 values of 2330 mg/kg for female Wistar rats and 3100 mg/kg for male Wistar rats nih.gov. These studies establish the dose at which diaveridine becomes lethal after a single administration.
Sub-chronic Oral Toxicity Studies in Rodent Models (e.g., Wistar Rats)
Sub-chronic toxicity studies provide insight into the effects of repeated exposure to a substance over a longer period. In a 90-day study, Wistar rats were fed diets containing various concentrations of diaveridine nih.gov. The no-observed-adverse-effect level (NOAEL) was determined to be 230 mg/kg of diet, which corresponds to a daily intake of 21.0-23.5 mg/kg of body weight nih.gov.
At higher dietary levels (1150 and 2000 mg/kg), significant decreases in body weight were observed in both male and female rats nih.gov. The highest dose group also showed significant decreases in the absolute weights of several organs, as well as alterations in hematological parameters like hemoglobin and red blood cell count nih.gov. Histopathological examination revealed fibroblasts in the kidneys, cell swelling in the adrenal glands, and inflammation in the liver at the 2000 mg/kg dietary level nih.gov. Another 90-day study in Sprague Dawley rats found no toxicological effects at a dosage of 10 mg/kg of body weight nih.gov.
Interactive Data Table: Summary of Toxicological Findings for Diaveridine Hydrochloride
| Study Type | Test System | Key Findings | Reference(s) |
| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL) Cells | Induced structural chromosomal aberrations without S9 mix; no aberrations with S9 mix. | nih.gov |
| In Vitro DNA Damage (Comet Assay) | Mouse Organs | Induced DNA damage in liver, kidney, lung, and spleen cells; no damage in bone marrow. | nih.gov |
| Bacterial Mutagenicity (Ames Test) | S. typhimurium & E. coli | Not mutagenic with or without rat liver S9 mix. | nih.govnih.gov |
| Bacterial Mutagenicity (Ames Test) | S. typhimurium TA100 | Mutagenic with hamster liver S9 mix. | nih.gov |
| Acute Oral Toxicity (LD50) | ICR Mice | 1025 mg/kg body weight. | nih.govresearchgate.net |
| Acute Oral Toxicity (LD50) | Wistar Rats | 2330 mg/kg (female), 3100 mg/kg (male). | nih.gov |
| Sub-chronic Oral Toxicity (90-day) | Wistar Rats | NOAEL: 230 mg/kg diet (21.0-23.5 mg/kg b.w./day). Adverse effects at higher doses. | nih.gov |
| Sub-chronic Oral Toxicity (90-day) | Sprague Dawley Rats | No toxicological effects at 10 mg/kg body weight. | nih.gov |
Teratogenicity Assessments and Developmental Toxicology in Animal Models
The potential for this compound to induce teratogenic effects and other developmental toxicities has been investigated in rodent models. A significant two-generation reproduction and teratogenicity study was conducted in Wistar rats to evaluate the impact of diaveridine on reproductive performance and fetal development. In this study, rats were administered diaveridine in their diet at concentrations of 0, 23, 230, 1150, and 2000 mg/kg. nih.gov
In the teratogenicity phase of this research, pregnant rats were subjected to caesarean section on the 20th day of gestation for fetal examination. At the higher dietary concentrations of 1150 and 2000 mg/kg, significant decreases were observed in several fetal parameters. These included reductions in litter weights, individual fetal body weights, body length, and tail length. nih.gov Furthermore, the number of viable fetuses was also significantly lower in these high-dose groups. nih.gov Despite these developmental effects, the study reported no obvious external, skeletal, or visceral malformations in any of the dose groups. nih.gov
Another study involving Sprague Dawley rats also assessed the teratogenic potential of diaveridine. In this research, no toxicological signs related to teratogenicity were observed in female rats at a dosage of 37 mg/kg of body weight. nih.gov
The findings from the Wistar rat study suggest that while this compound did not produce structural abnormalities, it did induce developmental toxicity at high dose levels, impacting fetal growth and viability. nih.gov The no-observed-adverse-effect level (NOAEL) for reproduction and developmental toxicity in this study was established at a dietary concentration of 23 mg/kg. nih.gov
| Dietary Concentration (mg/kg) | Observed Developmental Effects | External, Skeletal, or Visceral Effects |
|---|---|---|
| 0 (Control) | No significant effects | None observed |
| 23 | No significant effects | None observed |
| 230 | No significant effects | None observed |
| 1150 | Significantly decreased litter weight, fetal body weight, body length, tail length, and number of viable fetuses. nih.gov | None observed |
| 2000 | Significantly decreased litter weight, fetal body weight, body length, tail length, and number of viable fetuses. nih.gov | None observed |
Analysis of Organ-Specific Pathological Changes and No-Observed-Adverse-Effect Levels (NOAEL)
Sub-chronic toxicity studies have been conducted to determine the organ-specific pathological changes associated with this compound administration and to establish the No-Observed-Adverse-Effect Level (NOAEL). In a 90-day study, Wistar rats were fed diets containing diaveridine at concentrations of 0, 23, 230, 1150, and 2000 mg/kg. nih.gov
At the highest dose of 2000 mg/kg, several organ-specific pathological changes were identified. Histopathological examination revealed the presence of fibroblasts in the kidneys, cell swelling in the glomerular zone of the adrenal glands, and inflammation in the liver. nih.gov In addition to these microscopic findings, this high-dose group also exhibited significant decreases in the absolute weights of several organs. nih.gov Furthermore, significant increases in the relative weights of the brain (in both sexes), liver (in females), and kidneys and testes (in males) were noted at the 2000 mg/kg dietary level. nih.gov
In the same study, hematological and biochemical parameters were also affected at the 2000 mg/kg dose, with significant decreases in hemoglobin, red blood cell count, albumin, and total protein observed. nih.gov At the 1150 mg/kg and 2000 mg/kg dietary levels, a significant decrease in body weight was also recorded for both male and female rats. nih.gov Based on the comprehensive evaluation of all parameters, the NOAEL for diaveridine in this sub-chronic Wistar rat study was determined to be 230 mg/kg of diet, which corresponds to a daily intake of 21.0-23.5 mg/kg of body weight. nih.gov
A separate 90-day feeding study in Sprague Dawley rats established a NOAEL at a dosage of 10 mg/kg of body weight, as no signs of toxicological effects were detected at this level. nih.gov
| Dietary Concentration (mg/kg) | Organ-Specific Pathological Findings | Other Significant Findings | NOAEL |
|---|---|---|---|
| 0 (Control) | None reported | None reported | 230 mg/kg diet (21.0-23.5 mg/kg b.w./day) nih.gov |
| 23 | None reported | None reported | |
| 230 | None reported | None reported | |
| 1150 | Not specified, but below dose with observed pathology. | Significant decrease in body weights. nih.gov | Not applicable |
| 2000 | Kidneys: Presence of fibroblasts. nih.gov Adrenals: Cell swelling of the glomerular zone. nih.gov Liver: Inflammation. nih.gov | Significant decrease in body weights and absolute organ weights. nih.gov Significant increase in relative brain, liver (females), kidney (males), and testis (males) weights. nih.gov | Not applicable |
Mechanisms of Resistance and Strategies for Mitigation
Characterization of Evolving Resistance Mechanisms in Target Pathogens
Antimicrobial resistance to DHFR inhibitors like diaveridine (B1670400) is a complex phenomenon driven by various evolutionary strategies adopted by pathogens. nih.govbiorxiv.org These mechanisms primarily involve preventing the drug from effectively inhibiting the essential folate biosynthesis pathway.
The most common resistance strategies include:
Target Site Modification: Point mutations in the dhfr gene, which encodes the DHFR enzyme, are a primary cause of resistance. These mutations can alter the enzyme's structure, reducing the binding affinity of diaveridine and rendering the drug less effective. nih.govbiorxiv.orgplos.org
Acquisition of Resistant Genes: Bacteria can acquire resistance genes from other organisms through horizontal gene transfer. These genes, often carried on mobile genetic elements like plasmids, encode for DHFR enzyme variants that are naturally insensitive to the inhibitory effects of diaveridine. nih.govbiorxiv.orgnih.govresearchgate.net
Overexpression of the Target Enzyme: Some pathogens counteract diaveridine by increasing the production of the DHFR enzyme. nih.govbiorxiv.org This overexpression, which can result from gene amplification, effectively dilutes the concentration of the inhibitor, allowing enough enzyme to remain active for cellular functions. researchgate.net
Efflux Pumps and Permeability Barriers: Resistance can also be mediated by mechanisms that limit the intracellular concentration of the drug. oup.com Efflux pumps can actively transport diaveridine out of the cell, while changes in the cell membrane's permeability can hinder its entry. oup.comnih.gov
Metabolic Bypass: Some bacteria have evolved alternative metabolic pathways that circumvent the need for DHFR activity, making them inherently resistant to its inhibitors. nih.govbiorxiv.org
The following table summarizes the key mechanisms of resistance observed in pathogens targeted by DHFR inhibitors.
| Mechanism | Description | Consequence for Diaveridine |
| Target Gene Mutation | Alterations in the amino acid sequence of the DHFR enzyme due to point mutations in the folA or dhfr gene. | Reduced binding affinity of diaveridine to the enzyme's active site. |
| Gene Acquisition | Horizontal transfer of plasmid-borne dfr genes encoding drug-insensitive DHFR variants. | The acquired enzyme continues to function in the presence of diaveridine. |
| Target Overexpression | Increased cellular production of the DHFR enzyme. | The concentration of the inhibitor is insufficient to block all enzyme activity. |
| Efflux Pumps | Membrane proteins that actively expel the drug from the bacterial cell. | Lowered intracellular drug concentration, preventing it from reaching its target. |
Research on Efficacy of Synergistic Combinations in Overcoming Resistance
A well-established strategy to combat resistance and enhance antimicrobial efficacy is the use of synergistic drug combinations. For DHFR inhibitors like diaveridine, the most notable synergistic pairing is with sulfonamides. nih.govfrontiersin.org
This combination therapy is effective because it targets two different, consecutive steps in the essential folate biosynthesis pathway. researchgate.net While diaveridine inhibits dihydrofolate reductase (DHFR), sulfonamides inhibit an earlier enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.gov This sequential blockade leads to a more potent bactericidal effect than either drug could achieve alone and reduces the probability of resistant strains emerging. nih.govfrontiersin.orgnih.gov The combination of trimethoprim (B1683648) and sulfamethoxazole is a classic example of this powerful synergy. nih.govwikipedia.org
Research has shown that this approach is effective in eradicating sulfonamide-resistant pathogens. capes.gov.br Studies continue to explore combinations of DHFR inhibitors with other classes of antimicrobials to create multi-pronged attacks against resistant bacteria.
The table below details research findings on synergistic combinations involving DHFR inhibitors.
| Drug Combination | Mechanism of Synergy | Research Findings | Target Pathway |
| Diaveridine + Sulfonamide | Sequential enzymatic blockade | Enhanced antibacterial effect and reduced generation of resistant strains. nih.govfrontiersin.org | Folate Biosynthesis |
| Trimethoprim + Sulfamethoxazole | Sequential enzymatic blockade | Potent coverage against a broad spectrum of Gram-positive and Gram-negative pathogens. nih.gov | Folate Biosynthesis |
| DHFR Inhibitor + Other Folate-requiring Enzyme Inhibitor | Multi-target inhibition within the folate pathway | Certain combinations show dramatic increases in synergistic activity. nih.gov | Folate Metabolism |
Investigation into Structural Modifications of DHFR Inhibitors to Circumvent Resistance (e.g., in related antifolates)
To address the challenge of evolving resistance, particularly from mutations in the DHFR enzyme, significant research has focused on the structural modification of DHFR inhibitors. The goal is to design novel antifolates that can effectively inhibit both wild-type and drug-resistant versions of the enzyme. nih.govnih.gov
Several innovative approaches are being pursued:
Structure-Based Drug Design: Using the crystal structures of resistant DHFR enzymes, scientists can design new inhibitors that fit within the mutated active site. nih.govasm.orgdrugbank.com This includes creating compounds with flexible side chains that can adapt their conformation to bind tightly to mutant enzymes, thereby overcoming resistance. nih.govdrugbank.com
Development of Novel Scaffolds: Researchers are moving beyond traditional diaminopyrimidine structures to create new classes of inhibitors. rjpbr.com For instance, propargyl-linked antifolates and ionized non-classical antifolates (INCAs) have been developed to capture different molecular interactions within the enzyme's active site, allowing for a broader spectrum of activity against resistant isoforms. nih.govasm.org
Hybrid Inhibitors: A novel strategy involves creating hybrid molecules that incorporate both rigid and flexible structural elements. These inhibitors are designed to bind effectively to both wild-type DHFR (which favors rigid inhibitors) and common mutant forms (which are resistant to rigid inhibitors but susceptible to flexible ones), thus forestalling resistance. nih.gov
Constraining Evolutionary Pathways: Another advanced approach is to develop "evolution drugs" that simultaneously inhibit the wild-type enzyme and its known escape variants. nih.gov By making the most common evolutionary paths to resistance less accessible, these compounds can dramatically delay the emergence of resistant strains. nih.gov
The table below outlines key strategies in the structural modification of DHFR inhibitors to combat resistance.
| Modification Strategy | Rationale | Desired Outcome | Example/Approach |
| Flexible Side Chains | To avoid steric clash within the active site of mutant enzymes. nih.gov | Maintain binding and inhibition of drug-resistant DHFR variants. drugbank.com | WR99210, a potent inhibitor with a flexible side chain. nih.govdrugbank.com |
| Novel Scaffolds | To exploit different binding interactions and evade existing resistance mechanisms. | Broad-spectrum activity against multiple pathogenic DHFR isoforms. nih.gov | Propargyl-linked antifolates, Ionized non-classical antifolates (INCAs). nih.govasm.org |
| Hybrid Inhibitors | To combine rigid and flexible moieties in a single molecule. | Efficacy against both wild-type and multiple mutant forms of DHFR. nih.gov | Designing molecules with dual binding modes. nih.gov |
| Inhibiting Escape Variants | To block the most common evolutionary routes to resistance. | Delay or prevent the development of resistance in vitro. nih.gov | Compound CD15-3, which inhibits wild-type E. coli DHFR and its common resistant mutants. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Spectrophotometric Techniques
Spectrophotometry offers a rapid, cost-effective, and accessible approach for the determination of diaveridine (B1670400) hydrochloride. These methods are often based on the intrinsic ultraviolet (UV) absorbance of the molecule or the formation of colored complexes that can be measured in the visible region of the electromagnetic spectrum.
Direct UV-Visible spectrophotometry is a straightforward method for quantifying diaveridine hydrochloride. Research has focused on developing and validating simple and sensitive methods in accordance with International Council for Harmonisation (ICH) guidelines.
A validated UV spectrophotometric method has been established for the estimation of diaveridine in bulk and pharmaceutical dosage forms. In this method, this compound exhibits maximum absorbance (λmax) at 275 nm when dissolved in 0.1N hydrochloric acid (HCl). The method demonstrates good linearity over a specific concentration range, indicating its suitability for quantitative analysis. Validation studies have confirmed the method's accuracy and precision, with percent recovery values falling within acceptable limits and low relative standard deviation (%RSD), signifying minimal variation in results. The method's robustness is further supported by the absence of significant interference from common pharmaceutical excipients.
Key validation parameters for a UV-spectrophotometric method for diaveridine are summarized below.
Table 1: Validation Parameters of a UV-Spectrophotometric Method for Diaveridine Quantification
| Parameter | Finding |
|---|---|
| Maximum Wavelength (λmax) | 275 nm (in 0.1N HCl) |
| Linearity Range | 5-40 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Linear Regression Equation | Abs = 0.0253x - 0.0015 |
| Accuracy (% Recovery) | 99.12% - 99.84% |
| Precision (%RSD) | <2% |
The formation of charge-transfer (CT) complexes provides a basis for sensitive spectrophotometric determination of this compound. This method involves the reaction of diaveridine, an electron donor, with an electron acceptor (a π-acceptor), resulting in a colored complex that can be quantified.
Sensitive and reproducible spectrophotometric methods have been developed based on the formation of CT complexes between this compound and reagents such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and tetracyanoethylene (B109619) (TCNE) in acetonitrile (B52724). The resulting colored complexes are measured at their specific maximum absorption wavelengths. These methods have been validated according to ICH guidelines and demonstrate a 1:1 stoichiometric relationship between diaveridine and the acceptor reagent. The validation includes establishing linearity, molar absorptivity, and the limits of detection and quantification. The methods have been successfully applied to assay diaveridine in pharmaceutical formulations without interference from common excipients.
Table 2: Analytical Parameters for Charge-Transfer Complexation Methods for this compound (DVHC)
| Parameter | DVHC with TCNQ | DVHC with TCNE |
|---|---|---|
| Beer's Law Range (µg/mL) | 1-180 | 1-60 |
| Correlation Coefficient | 0.9954 - 0.9981 | 0.9954 - 0.9981 |
| Stoichiometry (Drug:Reagent) | 1:1 | 1:1 |
Nanoparticle-enhanced spectrophotometric methods, often utilizing gold or silver nanoparticles (AuNPs or AgNPs), represent an emerging analytical strategy. These techniques leverage the unique localized surface plasmon resonance (LSPR) properties of nanoparticles, where changes in the nanoparticle environment (such as aggregation or etching) caused by an analyte lead to a detectable color change and a corresponding shift in the UV-Visible spectrum. This high sensitivity makes it a promising approach for trace analysis.
While this methodology has been successfully applied to detect various analytes, including other pharmaceutical compounds and ions, a specific application using sodium dodecyl sulfate-stabilized silver nanoparticles (SDS-AgNPs) or other nanoparticle systems for the spectrophotometric determination of this compound is not extensively documented in the reviewed scientific literature. The principle would involve the interaction of this compound with the nanoparticle surface, inducing a measurable change in the LSPR signal, which would then be correlated to the analyte's concentration.
The formation of ion-pair or ion-associate complexes is another effective strategy for the spectrophotometric analysis of diaveridine. In this approach, the protonated form of the diaveridine molecule electrostatically associates with a large, oppositely charged dye molecule to form a stable, colored complex that can be extracted into an organic solvent and measured.
Spectrophotometric studies have detailed the reaction of diaveridine with various sulfonphthalein acidic dyes. These dyes act as bulky counter-anions, forming ion-associate complexes with the positively charged diaveridine molecule. The formation of these complexes is rapid, stable for extended periods, and results in distinct absorption maxima in the visible range, which are different from the individual reactants. Chloroform is often identified as a suitable solvent for these complexes. The optimal conditions for color formation and the stoichiometry of these reactions have been evaluated to develop analytical methods for determining the drug in pure and pharmaceutical forms.
Table 3: Sulfonphthalein Dyes Used for Ion-Associate Complex Formation with Diaveridine
| Sulfonphthalein Dye | Abbreviation | Wavelength of Max. Absorbance (λmax) of Complex |
|---|---|---|
| Bromocresol green | BCG | 421 nm |
| Bromophenol blue | BPB | 415 nm |
| Bromothymol blue | BTB | 414 nm |
| Bromocresol purple | BCP | 409 nm |
Chromatographic Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of this compound, especially for residue analysis in complex biological samples.
HPLC is a highly effective and widely used technique for monitoring veterinary drug residues, including diaveridine, in food-producing animals. It offers superior selectivity and sensitivity compared to other methods. Validated HPLC methods have been developed to determine and quantify diaveridine residues in the edible tissues of broilers, such as muscle, liver, kidneys, and skin with fat.
These methods typically involve an extraction step using solvents like acetonitrile and acetone (B3395972) under slightly acidic conditions to separate diaveridine from the tissue matrix. The separation is then performed on a chromatographic column with a suitable mobile phase, and detection is often carried out using a UV detector. The accuracy of these HPLC methods is confirmed through recovery studies, where tissue samples are spiked with known concentrations of the drug. Such analyses are critical for determining withdrawal periods to ensure food safety.
Table 4: Recovery of Diaveridine (DVD) from Spiked Broiler Tissues Using an HPLC Method
| Tissue | Spiking Level (µg/g) | Average Recovery (%) |
|---|---|---|
| Muscle | 0.05 | 85.4 |
| 1.0 | 92.3 | |
| 2.0 | 95.6 | |
| Liver | 0.05 | 83.7 |
| 1.0 | 91.2 | |
| 2.0 | 93.1 | |
| Kidney | 0.05 | 80.2 |
| 1.0 | 89.6 | |
| 2.0 | 90.4 | |
| Skin with Fat | 0.05 | 78.5 |
| 1.0 | 86.3 | |
| 2.0 | 88.7 |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is a powerful and reliable analytical tool for identifying and quantifying Diaveridine and its related metabolites, even in complex biological matrices like plasma. researchgate.net A particularly effective approach involves the use of isotopic tracing combined with an ion trap/time-of-flight mass spectrometer (LC/MS-IT-TOF), which provides excellent sensitivity and structural information. researchgate.netnih.gov
Methodology and Findings
In a detailed study analyzing Diaveridine in animal plasma, a method was developed using radioactive tracing ([³H]-DVD) coupled with LC/MS-IT-TOF. researchgate.netfrontiersin.org Sample preparation was achieved through a straightforward MCX solid-phase extraction procedure, which yielded high extraction efficiencies of 95.58% in pig plasma and 92.18% in chicken plasma. nih.gov
The chromatographic separation and mass spectrometric detection were performed under optimized conditions to ensure accurate results.
| Table 1: LC/MS Operating Conditions for Diaveridine Analysis | |
|---|---|
| Parameter | Condition |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) with 0.01% ammonia |
| Mobile Phase B | 100% methyl alcohol |
| Flow Rate | 0.2 mL/min |
| Gradient Program | 0–20 min, 10–40% B; 20–47 min, 40–90% B; 47–49 min, 90% B; 49–55 min, 10% B |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | 100–1000 Da |
| Capillary Voltage | 4.5 kV |
| Nebulizing Gas | Liquid Nitrogen at 1.5 L/min |
| Heat Block Temperature | 200°C |
This LC/MS method was rigorously validated and demonstrated excellent performance. nih.gov
| Table 2: Method Validation Parameters | |
|---|---|
| Parameter | Result |
| Linearity (R²) | 0.9998 - 0.9999 |
| Limit of Quantification (LOQ) | 5.13 µg/kg |
| Recovery Rate | 97.6% – 103.3% |
| Precision (CV) | <5% |
This highly sensitive method successfully identified and quantified Diaveridine (D0) and its primary metabolites in plasma. researchgate.netfrontiersin.org The major metabolites identified were 3′-desmethyl-DVD (D1) and a monoglucuronide of 3′-desmethyl-DVD (D2). researchgate.net Research showed significant metabolic differences between species; three compounds (D0, D1, and D2) were found in pig plasma, whereas only two (D0 and D2) were identified in chicken plasma. researchgate.netnih.gov The maximum plasma concentrations were observed two hours after administration, with D2 being the predominant metabolite in pigs (1.38 µg/mL) and the parent drug D0 being the primary component in chickens (1.55 µg/mL). nih.govfrontiersin.org
Electrochemical Methods
Electrochemical methods offer a compelling alternative to chromatographic techniques, providing rapid, sensitive, and cost-effective analysis. mdpi.com Voltammetry, in particular, is a useful tool for the quantitative determination of electroactive pharmaceutical compounds like this compound. mdpi.com
The sensitivity and selectivity of voltammetric analysis can be significantly enhanced by modifying the surface of the working electrode. nih.gov For the analysis of this compound (DVD), an electrochemically pretreated ultrafine urethane (B1682113) (UT) electrode has been effectively utilized. eurekaselect.com
Methodology and Findings
A study employing square wave voltammetry, a technique known for its high sensitivity, demonstrated the successful electroanalysis of Diaveridine HCl. eurekaselect.com The research focused on optimizing instrumental parameters and the pH of the electrolyte to achieve the best analytical response. The electrochemical pretreatment of the ultrafine urethane electrode was a critical step, with optimal performance achieved by cycling the electrode in a potential range of -0.2 V to 1.9 V. This activation process resulted in a larger peak current and a desirable negative potential shift. eurekaselect.com
Under these optimized conditions, the method exhibited a linear relationship between the peak current and the concentration of Diaveridine HCl. eurekaselect.com
| Table 3: Voltammetric Analysis of this compound | |
|---|---|
| Parameter | Value |
| Technique | Square Wave Voltammetry |
| Working Electrode | Electrochemically Pretreated Ultrafine Urethane (UT) |
| Optimal Pretreatment | Potential cycling between -0.2 V and 1.9 V |
| Linear Range | 1.68 µM to 16.4 µM |
The developed voltammetric method proved to be a reliable and sensitive approach for the quantification of this compound. eurekaselect.com
Drug Discovery and Rational Design of Analogs
Diaveridine (B1670400) as a Chemical Scaffold for the Development of Novel DHFR Inhibitors
Diaveridine belongs to the class of 2,4-diaminopyrimidine (B92962) derivatives, which are known inhibitors of dihydrofolate reductase (DHFR). medchemexpress.commdpi.com This enzyme plays a critical role in the synthesis of essential cellular components, making it an attractive target for antimicrobial and antiprotozoal agents. mdpi.com The 2,4-diaminopyrimidine moiety is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme. nih.gov This structural similarity allows diaveridine and its analogs to competitively inhibit the enzyme, leading to a depletion of vital downstream products and ultimately inhibiting cell growth and proliferation.
The inherent activity of the 2,4-diaminopyrimidine core makes it an excellent chemical scaffold for the rational design of new DHFR inhibitors. chemrxiv.orgnih.govdundee.ac.ukdundee.ac.ukscispace.com By systematically modifying the substituents on this core structure, medicinal chemists can explore how these changes affect the compound's potency, selectivity, and pharmacokinetic properties. The goal is to develop novel analogs with improved therapeutic profiles, such as enhanced activity against resistant strains or a better safety profile. The exploration of different substituents on the pyrimidine (B1678525) ring can lead to the discovery of compounds with superior binding affinity for the target enzyme and improved efficacy. medchemexpress.comresearchgate.net
Structure-Activity Relationship (SAR) Studies on Diaveridine Derivatives and Related Antifolates
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For diaveridine and related antifolates, SAR studies focus on understanding the relationship between modifications to the 2,4-diaminopyrimidine scaffold and the resulting inhibitory activity against DHFR. These studies have revealed that even minor changes to the molecule can have a significant impact on its potency and selectivity. nih.gov
The primary components of the diaveridine structure that are typically modified in SAR studies include the substituents on the pyrimidine ring and the nature of the bridge connecting the pyrimidine to the phenyl ring. The goal of these modifications is to optimize the interactions between the inhibitor and the amino acid residues in the active site of the DHFR enzyme. By systematically altering functional groups, researchers can map out the chemical features that are essential for potent inhibition.
The strategic placement of different substituents on the aromatic ring of diaminopyrimidine-based DHFR inhibitors can significantly influence their biological potency and selectivity. nih.gov The introduction of various functional groups, including halogens, can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity for the DHFR enzyme.
For instance, the addition of electron-withdrawing or electron-donating groups can modulate the pKa of the pyrimidine ring, which is crucial for its interaction with key acidic residues in the active site of DHFR. Halogenation, the introduction of halogen atoms such as chlorine, bromine, or fluorine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a drug candidate. The position and nature of the halogen substituent can lead to more favorable interactions within the enzyme's binding pocket, potentially increasing the inhibitory activity.
| Modification Strategy | Observed Effect on Activity/Selectivity |
| Altering substituents on the phenyl ring | Can significantly impact binding affinity and selectivity for the target enzyme. |
| Introduction of bulky groups | May either enhance or hinder binding depending on the topography of the enzyme's active site. |
| Modification of the linker between the pyrimidine and phenyl rings | Can affect the flexibility and optimal positioning of the molecule within the binding pocket. |
| Halogenation of the phenyl ring | Can improve metabolic stability and, in some cases, enhance binding affinity through specific interactions. |
Application of Computational Approaches in Preclinical Drug Development
In recent years, computational approaches have become indispensable tools in preclinical drug development, offering a more rapid and cost-effective means of evaluating potential drug candidates. springernature.comkean.edu These in silico methods allow researchers to predict the physicochemical and pharmacokinetic properties of novel compounds, as well as their potential toxicity, before they are synthesized in the laboratory. This predictive power helps to prioritize the most promising candidates for further development and reduces the reliance on animal testing. springernature.com
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method used to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov By analyzing the chemical structure of a diaveridine analog, these models can predict its likely behavior in the body, such as its ability to be absorbed from the gut, its distribution to various tissues, how it will be metabolized, and how it will be eliminated. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) modeling is a more sophisticated computational technique that simulates the fate of a drug in the body by integrating data on the drug's physicochemical properties with physiological information about the organism. pharmaron.comcertara.com PBPK models can provide a more dynamic and detailed prediction of a drug's concentration-time profile in different organs and tissues, which is crucial for understanding its efficacy and potential for toxicity. nih.govnih.govfda.gov These models can be particularly useful for extrapolating data from preclinical species to humans.
| ADMET Property | Significance in Drug Development | Predicted by In Silico Models |
| Absorption | Determines how much of the drug enters the bloodstream after administration. | Yes |
| Distribution | Describes how the drug spreads throughout the body and reaches its target site. | Yes |
| Metabolism | The process by which the body breaks down the drug, affecting its duration of action. | Yes |
| Excretion | The elimination of the drug and its metabolites from the body. | Yes |
| Toxicity | The potential for the drug to cause harmful effects. | Yes |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govljmu.ac.uk By identifying the key structural features that are correlated with a particular biological endpoint, QSAR models can be used to predict the activity and toxicity of new, unsynthesized compounds. nih.govmdpi.comnih.gov
In the context of diaveridine analogs, QSAR models can be developed to predict their inhibitory potency against DHFR or their potential for off-target toxicity. unej.ac.idscialert.net These models are built using a training set of compounds with known activities and are then validated using an external test set to ensure their predictive accuracy. nih.gov QSAR can be a powerful tool for guiding the design of new analogs with improved activity and reduced toxicity. ljmu.ac.uk
Research into "Soft Drug" Analogues for Targeted Delivery and Reduced Systemic Exposure
The concept of "soft drugs" represents an innovative approach in drug design aimed at improving the safety profile of therapeutic agents. Soft drugs are biologically active compounds that are designed to exert their therapeutic effect at a specific target site, after which they are rapidly and predictably metabolized to non-toxic, inactive byproducts. acs.orgdiva-portal.org This approach is particularly advantageous for drugs that are administered locally, as it can minimize systemic exposure and reduce the risk of side effects. acs.org
Emerging Research Areas and Future Perspectives
Further Clarification of Unresolved Aspects of Diaveridine's Toxicological Profile
While Diaveridine (B1670400) has been used as an anticoccidial drug and antibacterial synergist, aspects of its toxicological profile remain under investigation to ensure comprehensive safety assessment. Acute and sub-chronic toxicity studies have established baseline data, including LD50 values in rodents and a no-observed-adverse-effect level (NOAEL) nih.gov. For instance, studies in Wistar rats indicated an LD50 of 2330 mg/kg for females and 3100 mg/kg for males nih.gov. Sub-chronic, 90-day feeding studies in the same species revealed effects at high doses, such as decreased body weight and changes in organ weights, with inflammation observed in the liver and kidneys in the highest dose group nih.gov.
Comprehensive Characterization of Minor Metabolic Pathways and Their Significance
Understanding the full scope of Diaveridine's biotransformation is essential for explaining its efficacy and toxicity. Recent studies have made significant strides in identifying major metabolites, revealing notable differences between species. A key study utilizing radioactive tracing coupled with Liquid Chromatography/Mass Spectrometry-Ion Trap-Time-of-Flight (LC/MS-IT-TOF) provided a detailed look at its metabolism in pigs and chickens nih.govresearchgate.net.
Table 1: Identified Metabolites of Diaveridine in Animal Plasma
| Compound ID | Chemical Name | Detected In |
|---|---|---|
| D0 | Diaveridine | Pigs, Chickens |
| D1 | 3′-desmethyl-Diaveridine | Pigs |
This table is based on data from a study on Diaveridine metabolism in pigs and chickens. researchgate.net
Optimization Strategies for Antimicrobial Efficacy and Enhanced Safety Profile in Specific Applications
Optimizing the use of any antimicrobial agent is critical for maximizing its effectiveness while minimizing the development of resistance nih.govmdpi.com. For Diaveridine, a primary strategy has been its use in combination therapies. As an inhibitor of dihydrofolate reductase, Diaveridine blocks a key enzyme in the folic acid synthesis pathway of bacteria and protozoa nih.govlktlabs.com. Its efficacy is significantly enhanced when used concurrently with sulfonamides, which inhibit an earlier step in the same pathway nih.gov. This synergistic action creates a sequential blockade, which is more effective at killing pathogens and reduces the likelihood of resistant strains emerging nih.gov.
Future optimization strategies should incorporate principles of prudent antimicrobial use, including the application of diagnostic testing to guide treatment and the optimization of dosage regimens nih.gov. Research into synergistic effects with other classes of compounds, such as nonsteroidal anti-inflammatory drugs, could also open new avenues for enhancing its therapeutic profile in specific applications biosynth.com. By refining its use based on pharmacokinetic and pharmacodynamic principles, the therapeutic benefits of Diaveridine can be maximized while safeguarding its long-term viability as an antimicrobial agent.
Exploration of Novel Therapeutic Applications Beyond Current Scope (e.g., anti-inflammatory properties of EGIS-5645)
Emerging research has pointed to potential therapeutic applications for Diaveridine beyond its established antimicrobial and anticoccidial uses. A study on the compound, identified as EGIS-5645, revealed potent antipyretic, analgesic, and anti-inflammatory properties nih.gov. The research demonstrated its effectiveness in anti-inflammatory models such as carrageenan-induced edema and adjuvant arthritis nih.gov.
A particularly significant finding from this study was the compound's favorable safety profile concerning the gastrointestinal tract. Unlike many conventional non-steroidal anti-inflammatory drugs (NSAIDs), EGIS-5645 was found to have virtually no gastro-ulcerogenic effect nih.gov. The mechanism also appears distinct from traditional NSAIDs, as the molecule does not inhibit prostaglandin biosynthesis or soybean lipoxygenase enzyme activity nih.gov. This unique combination of anti-inflammatory efficacy and gastrointestinal safety suggests a promising area for future research, potentially leading to the development of a new class of anti-inflammatory agents.
Advancements in Analytical Methodologies for High-Throughput Screening and Detection
The ability to accurately and efficiently detect and quantify Diaveridine in various matrices like animal feed and plasma is crucial for regulatory monitoring, food safety, and pharmacokinetic research. Analytical chemistry has seen significant advancements, moving towards highly sensitive and specific methods for this purpose.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an increasingly popular and reliable approach for the simultaneous detection of Diaveridine and other related compounds wur.nl. One such validated HPLC-MS/MS method was developed for the determination of Diaveridine, trimethoprim (B1683648), and ormetoprim in animal feed nih.gov. This method demonstrated good performance, with high linearity and recovery rates, making it suitable for routine monitoring nih.gov.
For more specialized research, such as metabolite identification, more advanced techniques are being employed. The use of radioactive tracing combined with LC/MS-IT-TOF has proven to be a powerful tool for elucidating the metabolic fate of Diaveridine in animals nih.govresearchgate.net. These sophisticated methods provide high-resolution data that are essential for in-depth toxicological and pharmacokinetic studies. The ongoing development of such analytical methodologies is key to supporting the safe and effective use of Diaveridine.
Table 2: Performance of an HPLC-MS/MS Method for Diaveridine Detection in Feed
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 20 µg/kg |
| Limit of Quantification (LOQ) | 40 µg/kg |
| Linearity (R²) | ≥0.990 |
| Recovery Rate | 74.4% to 105.2% |
This table summarizes the performance characteristics of a validated method for detecting Diaveridine in animal feed. nih.gov
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying diaveridine hydrochloride in complex matrices (e.g., biological samples, feed)?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, as per pharmacopeial standards. For example, reverse-phase C18 columns and mobile phases like methanol:phosphate buffer (pH 3.5) achieve resolution ≥1.5 between diaveridine and co-eluting impurities . Sample preparation may involve liquid-liquid extraction using acetonitrile for feed matrices . Validate parameters per ICH guidelines (linearity, LOD/LOQ, recovery).
Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?
- Methodology :
- Synthesis : Report reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., recrystallization from ethanol) .
- Characterization : Include spectral data (1H/13C NMR, IR) and purity assays (HPLC ≥98%). For novel derivatives, provide elemental analysis (C, H, N) and X-ray crystallography if applicable .
- Storage : Store at 0–6°C in amber vials to prevent photodegradation .
Q. What are the standard protocols for detecting this compound residues in agricultural or veterinary products?
- Methodology : Follow GB/T 21037-2024 for feed analysis using LC-MS/MS with isotope-labeled internal standards (e.g., diaveridine-d4). Validate cross-reactivity with structurally similar compounds like trimethoprim .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across studies?
- Methodology :
- Data Harmonization : Re-analyze raw data using standardized MIC/MBC testing protocols (CLSI guidelines).
- Contextual Factors : Account for variables like bacterial strain heterogeneity, inoculum size, and growth media pH .
- Meta-Analysis : Use random-effects models to quantify heterogeneity and identify confounding factors .
Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via UPLC-QTOF-MS and propose pathways (e.g., hydrolysis of pyrimidine rings) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .
Q. How can co-eluting impurities in this compound formulations be resolved chromatographically?
- Methodology :
- Column Optimization : Test hydrophilic interaction liquid chromatography (HILIC) or UPLC with sub-2µm particles to enhance resolution .
- Peak Purity Tools : Use diode-array detectors (DAD) for spectral homogeneity checks and mass spectrometry for structural confirmation of impurities .
Q. What strategies mitigate matrix interference when quantifying this compound in multi-component veterinary formulations?
- Methodology :
- Sample Cleanup : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX).
- Matrix-Matched Calibration : Prepare standards in blank feed/biofluid extracts to correct for ion suppression/enhancement in LC-MS .
Q. How can researchers design experiments to explore novel derivatives of this compound with enhanced pharmacokinetic profiles?
- Methodology :
- Structure-Activity Relationships (SAR) : Modify substituents on the pyrimidine ring and assess solubility (logP), plasma protein binding, and bioavailability via in vitro Caco-2 assays .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to dihydrofolate reductase (DHFR) targets .
Methodological Best Practices
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, including raw data deposition in repositories like Zenodo .
- Data Interpretation : Use tools like GraphPad Prism for statistical analysis (ANOVA, Tukey’s test) and R for multivariate regression .
- Ethical Reporting : Cite primary literature and avoid non-peer-reviewed sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
